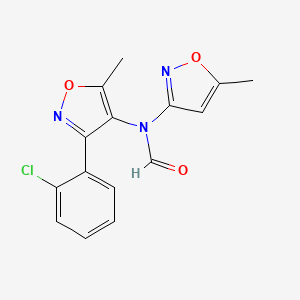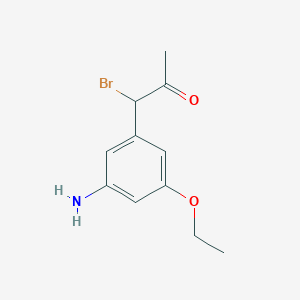![molecular formula C51H33N5 B14073623 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole: is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of both carbazole and triazine moieties in its structure contributes to its high thermal stability and efficient charge transport properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Unit: The biphenyl unit is synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Triazine Moiety: The triazine unit is introduced via a nucleophilic substitution reaction, where a suitable triazine precursor reacts with the biphenyl intermediate.
Formation of the Carbazole Unit: The final step involves the formation of the carbazole unit through a cyclization reaction, often facilitated by a palladium catalyst under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is extensively studied for its role as a host material in OLEDs. Its high thermal stability and efficient charge transport properties make it an ideal candidate for enhancing the performance and longevity of OLED devices .
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into its potential use in biological systems, particularly in the development of bio-compatible electronic devices .
Industry: In the industrial sector, this compound is used in the fabrication of advanced optoelectronic devices, including OLED displays and organic photovoltaic cells. Its unique properties contribute to the efficiency and durability of these devices .
Mécanisme D'action
The mechanism by which 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole exerts its effects is primarily related to its electronic structure. The compound facilitates efficient charge transport through its conjugated system, allowing for the effective injection and transport of electrons and holes in optoelectronic devices. The triazine moiety acts as an electron acceptor, while the carbazole unit serves as an electron donor, creating a balanced charge transport system .
Comparaison Avec Des Composés Similaires
- 4,4’-Bis(carbazol-9-yl)biphenyl
- 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine
- 1,3,5-Tri(3-pyridyl-phen-3-yl)benzene
- 4,4’,4’'-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine
Uniqueness: Compared to these similar compounds, 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole stands out due to its unique combination of carbazole and triazine moieties. This combination provides a synergistic effect, enhancing both thermal stability and charge transport efficiency. Additionally, the specific arrangement of these moieties in the molecular structure contributes to its superior performance in optoelectronic applications .
Propriétés
Formule moléculaire |
C51H33N5 |
|---|---|
Poids moléculaire |
715.8 g/mol |
Nom IUPAC |
2-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazol-2-yl]-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C51H33N5/c1-4-14-34(15-5-1)35-24-28-40(29-25-35)55-45-22-12-10-20-41(45)43-30-26-38(32-47(43)55)39-27-31-44-42-21-11-13-23-46(42)56(48(44)33-39)51-53-49(36-16-6-2-7-17-36)52-50(54-51)37-18-8-3-9-19-37/h1-33H |
Clé InChI |
ONALVUBQRMRORU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C=C(C=C5)C6=CC7=C(C=C6)C8=CC=CC=C8N7C9=NC(=NC(=N9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)


![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)








